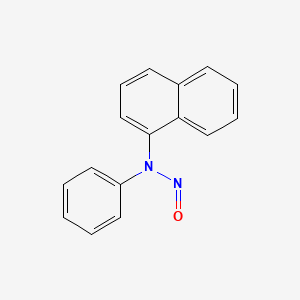

N-naphthalen-1-yl-N-phenylnitrous amide

Description

The exact mass of the compound N-naphthalen-1-yl-N-phenylnitrous amide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-naphthalen-1-yl-N-phenylnitrous amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-naphthalen-1-yl-N-phenylnitrous amide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-naphthalen-1-yl-N-phenylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c19-17-18(14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFKVRLYIXPTIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC3=CC=CC=C32)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10979591 | |

| Record name | N-Naphthalen-1-yl-N-phenylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10979591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6341-40-8 | |

| Record name | NSC46220 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Naphthalen-1-yl-N-phenylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10979591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Synthesis Guide: N-Naphthalen-1-yl-N-phenylnitrous amide

(Synonym:

Executive Summary & Strategic Context

This technical guide details the synthesis of

In pharmaceutical and materials science, this compound is a critical mutagenic impurity . It is the

Key Technical Challenges:

-

Nomenclature Ambiguity: While "nitrous amide" is the IUPAC-based description of the

functionality, modern literature almost exclusively refers to this class as -

Regioselectivity: Preventing the Fischer-Hepp rearrangement , which migrates the nitroso group to the para-position of the phenyl ring under acidic conditions.

-

Safety: The target molecule is a probable human carcinogen.[2]

Chemical Basis & Retrosynthesis

The synthesis relies on the electrophilic nitrosation of the secondary amine,

Mechanistic Pathway

The reaction proceeds via the formation of a nitrosonium ion (

Critical Control Point: The reaction must be kept neutral or weakly acidic and cold (

Reaction Mechanism Diagram

Figure 1: Mechanistic pathway for N-nitrosation, highlighting the critical divergence point for the Fischer-Hepp side reaction.

Safety & Containment (The Self-Validating System)

WARNING: Nitrosamines are potent carcinogens.[3] This protocol is designed as a closed-loop system to prevent exposure.

-

Quenching Protocol: All glassware and waste must be treated with a 10% Sulfamic Acid solution before removal from the fume hood. Sulfamic acid rapidly reacts with residual nitrites to form harmless nitrogen gas (

). -

Surface Decontamination: Surfaces should be wiped with a solution of 1% sulfamic acid followed by ethanol.

-

PPE: Double nitrile gloves, lab coat, and full-face shield are mandatory.

Detailed Synthetic Protocols

Two methods are provided. Method A is the industry standard for scalability. Method B is a "green" alternative yielding higher purity for analytical standards.

Method A: Classical Aqueous Nitrosation (Standard Grade)

Best for: Large scale (>5g) synthesis where cost is a factor.

Reagents:

- -Phenyl-1-naphthylamine (PBNA): 10 mmol (2.19 g)

-

Sodium Nitrite (

): 15 mmol (1.04 g) -

Hydrochloric Acid (37%): 2.0 mL

-

Solvent: Ethanol (30 mL) / Water (10 mL)

Protocol:

-

Dissolution: In a 100 mL round-bottom flask, dissolve PBNA (2.19 g) in Ethanol (30 mL). Cool the solution to 0–5°C in an ice bath.

-

Acidification: Add concentrated HCl (2.0 mL) dropwise. A suspension of the amine hydrochloride salt may form.

-

Nitrosation: Dissolve

(1.04 g) in water (5 mL). Add this solution dropwise to the amine mixture over 20 minutes, maintaining internal temperature-

Observation: The solution will turn from pale/pink to a deep yellow/orange oil or precipitate.

-

-

Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC (Hexane:EtOAc 8:1). The starting amine (fluorescent under UV) should disappear; the nitrosamine appears as a dark, UV-absorbing spot.

-

Workup:

-

Dilute with cold water (50 mL).

-

Extract with Dichloromethane (DCM) (

mL). -

Wash organic layer with 10% Sulfamic Acid (20 mL) to destroy excess nitrite (Gas evolution:

). -

Wash with saturated

and Brine. -

Dry over

and concentrate in vacuo at

-

Method B: Organic Nitrite Nitrosation (High Purity)

Best for: Analytical Standards (<1g). Avoids strong acids and water.[4]

Reagents:

- -Phenyl-1-naphthylamine: 2 mmol (438 mg)

-

tert-Butyl Nitrite (TBN): 3 mmol (350 µL)

-

Solvent: Dichloromethane (DCM) (10 mL)

Protocol:

-

Setup: Dissolve the amine in anhydrous DCM (10 mL) in a sealed vial.

-

Addition: Add tert-butyl nitrite (TBN) dropwise at room temperature.

-

Reaction: Stir at 25°C for 30–60 minutes.

-

Why this works: TBN acts as both the solvent modifier and nitrosating agent. No strong acid is present, completely eliminating the risk of Fischer-Hepp rearrangement.

-

-

Purification: Evaporate the solvent and volatile tert-butanol byproduct under a stream of nitrogen.

-

Isolation: The residue is often pure enough for use. If necessary, purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexane).

Characterization & Data Analysis

The formation of the

Expected Analytical Data

| Technique | Parameter | Expected Result | Interpretation |

| Appearance | Visual | Yellow to Orange viscous oil or solid | Typical of N-nitroso chromophore. |

| Chemical Shift | Aromatic region complex due to rotamers. | ||

| IR Spectroscopy | Band | ~1450–1480 | Characteristic |

| Mass Spec | m/z | 249.1 ( | Parent ion (MW 248.28). |

| Stability | Thermal | Decomposes >100°C | Do not heat during drying. |

Workflow Visualization

Figure 2: Operational workflow for the synthesis and safety quenching of N-nitroso-PBNA.

References

-

PubChem. (n.d.).[1] N-Naphthalen-1-yl-N-phenylnitrous amide (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [Link]

-

Organic Chemistry Portal. (2024). Nitrosamine Synthesis by Nitrosation. Retrieved January 28, 2026, from [Link]

-

Zhang, J., et al. (2013).[5] "Iodide-Catalyzed Synthesis of N-Nitrosamines." Journal of Organic Chemistry, 78(22), 11366–11372. (Demonstrates modern non-metal nitrosation techniques).

- Williams, D. L. H. (2004). Nitrosation Reactions and the Chemistry of Nitric Oxide. Elsevier.

- ICH Expert Working Group. (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. International Council for Harmonisation. (Regulatory context for synthesizing this impurity).

Sources

N-naphthalen-1-yl-N-phenylnitrous amide chemical properties

Synonyms: N-Nitroso-N-phenyl-1-naphthylamine; N-Nitroso-N-phenyl-1-naphthalenamine CAS Registry Number: 6341-40-8 Molecular Formula: C₁₆H₁₂N₂O[1][2][3]

Executive Summary

N-naphthalen-1-yl-N-phenylnitrous amide (chemically classified as a diaryl nitrosamine) is a critical intermediate and degradation product associated with the industrial antioxidant N-phenyl-1-naphthylamine (PANA).[2] While often encountered as an impurity in rubber vulcanization processes or lubricant additives, its chemical significance lies in its capacity as a transnitrosating agent .[2]

Unlike dialkyl nitrosamines, this compound lacks

Physicochemical Profile

The following data characterizes the pure compound. Researchers should note that commercial samples may contain residual parent amine (PANA).[2]

| Property | Value | Context |

| Molecular Weight | 248.28 g/mol | Monoisotopic mass: 248.09 Da |

| Physical State | Yellow to brown crystalline solid | Sensitive to light and heat |

| Melting Point | 60–65 °C (Decomposes) | Impurities significantly lower MP |

| Solubility | Soluble in organic solvents (DCM, EtOH) | Insoluble in water (< 0.1 mg/mL) |

| LogP (Predicted) | ~4.7 | Highly lipophilic; bioaccumulative potential |

| Electronic Character | Weakly basic | N-nitroso group withdraws electron density |

| Stability | Thermally labile >100°C | Prone to denitrosation in strong acid |

Synthesis & Formation Protocol

Objective: Selective nitrosation of N-phenyl-1-naphthylamine (PANA) to generate N-naphthalen-1-yl-N-phenylnitrous amide.

Mechanistic Basis

The synthesis relies on electrophilic nitrosation .[2] The nitrosonium ion (

Experimental Protocol

Note: All procedures involving nitrosamines must be conducted in a chemical fume hood with appropriate PPE (double nitrile gloves, face shield) due to potential carcinogenicity.[2]

Reagents:

-

N-Phenyl-1-naphthylamine (PANA): 10.0 mmol (2.19 g)[2]

-

Sodium Nitrite (

): 12.0 mmol (0.83 g)[2] -

Glacial Acetic Acid: 20 mL

-

Hydrochloric Acid (conc.): 0.5 mL

-

Ice/Water bath[2]

Step-by-Step Methodology:

-

Solubilization: Dissolve 2.19 g of PANA in 20 mL of glacial acetic acid in a 100 mL round-bottom flask. Stir until complete dissolution.

-

Cooling: Immerse the flask in an ice/water bath to lower the temperature to 0–5 °C. Critical: Higher temperatures promote side reactions (C-nitrosation).[2]

-

Nitrosation: Dissolve

(0.83 g) in a minimum amount of water (approx. 2 mL).[2] Add this solution dropwise to the amine solution over 15 minutes, maintaining temp < 5 °C. -

Catalysis: Add 0.5 mL of conc. HCl to accelerate the generation of

.[2] -

Reaction: Stir at 0–5 °C for 1 hour. A color change (usually to a darker yellow/orange) indicates formation of the N-nitroso compound.[2]

-

Quenching: Pour the reaction mixture into 100 mL of ice-cold water. The product should precipitate as a solid.[2]

-

Isolation: Filter the precipitate under vacuum. Wash with copious amounts of cold water to remove acid and excess nitrite.[2]

-

Purification: Recrystallize from cold ethanol. Dry in a vacuum desiccator in the dark.[2]

Validation (TLC):

-

Stationary Phase: Silica Gel 60 F254[2]

-

Mobile Phase: Hexane:Ethyl Acetate (8:2)[2]

-

Detection: UV light (254 nm).[2] The N-nitroso product will have a distinct

value from the starting amine (which is fluorescent).[2]

Reactivity & Degradation Mechanisms[2]

Understanding the reactivity of N-naphthalen-1-yl-N-phenylnitrous amide is essential for assessing its stability in drug formulations or industrial matrices.[2]

Transnitrosation (The Primary Hazard)

Unlike aliphatic nitrosamines, diaryl nitrosamines act as nitrosating agents .[2] In the presence of a nucleophilic secondary amine (e.g., morpholine, dimethylamine) and an acidic catalyst, the nitroso group can transfer to the new amine.[2]

-

Significance: This pathway can generate highly carcinogenic dialkyl nitrosamines from relatively "safe" precursors in biological or formulation environments.[2]

Fischer-Hepp Rearrangement

Under strongly acidic conditions (e.g., HCl in organic solvent), the N-nitroso group migrates to a carbon atom on the aromatic ring.[2]

-

Regioselectivity: The nitroso group preferentially migrates to the para-position of the phenyl ring (forming p-nitroso-N-phenyl-1-naphthylamine) or the 4-position of the naphthyl ring.[2]

-

Mechanism: Acid-catalyzed cleavage of the N-N bond generates a nitrosyl cation (

) / radical pair, which then recombines at the electron-rich carbon center.[2]

Thermal Decomposition

At temperatures exceeding 100°C, the compound undergoes homolytic cleavage of the N-N bond, generating nitric oxide (

Visualizing the Pathways

Diagram 1: Synthesis & Fischer-Hepp Rearrangement

This diagram illustrates the formation of the N-nitroso compound and its acid-catalyzed rearrangement.[2]

Figure 1: The reversible nitrosation pathway and the irreversible rearrangement to C-nitroso isomers under acidic stress.[2]

Diagram 2: Transnitrosation Mechanism

This diagram details how the compound acts as a NO-donor to other amines.[2]

Figure 2: Mechanism of transnitrosation, highlighting the transfer of the NO moiety to a nucleophilic acceptor.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 240175, N-naphthalen-1-yl-N-phenylnitrous amide. Retrieved from [Link]

-

World Health Organization (1998). Concise International Chemical Assessment Document 9: N-Phenyl-1-naphthylamine. International Programme on Chemical Safety.[2] Retrieved from [Link]

-

Williams, D. L. H. (1988). Nitrosation.[2] Cambridge University Press.[2] (Standard text on nitrosation mechanisms and Fischer-Hepp rearrangement).

-

Challis, B. C., & Kyrtopoulos, S. A. (1979). The chemistry of nitroso-compounds.[2] Part 11. Nitrosation of amines by the two-phase interaction of amines in solution with gaseous oxides of nitrogen.[2] Journal of the Chemical Society, Perkin Transactions 1. (Foundational work on transnitrosation kinetics).

Sources

Technical Guide: N-Nitroso-N-phenyl-1-naphthylamine (CAS 6341-40-8)

This technical guide details the properties, toxicity mechanisms, and analytical control of CAS 6341-40-8 , chemically identified as N-Nitroso-N-phenyl-1-naphthylamine .

Subject: Characterization, Mutagenic Potential, and Analytical Quantification of a Nitrosamine Impurity Audience: Drug Development Scientists, Analytical Chemists, and Toxicology Researchers

Part 1: Executive Summary & Identity

CAS 6341-40-8 is N-Nitroso-N-phenyl-1-naphthylamine , a nitrosamine compound formed by the nitrosation of the secondary amine N-phenyl-1-naphthylamine (PANA).

Critical Distinction: Researchers often confuse this CAS with N-Methyl-D-aspartic acid (NMDA, CAS 6384-92-5) due to overlapping contexts in toxicology. CAS 6341-40-8 is NOT a glutamate receptor agonist. It is a genotoxic impurity (GTI) belonging to the "Cohort of Concern" under ICH M7 guidelines, relevant primarily in pharmaceutical stability, extractables/leachables (E&L), and impurity profiling.

Chemical Profile

| Property | Data |

| Chemical Name | N-Nitroso-N-phenyl-1-naphthylamine |

| Synonyms | N-Nitroso-N-phenyl- |

| Molecular Formula | |

| Molecular Weight | 248.28 g/mol |

| Physical State | Yellow to orange crystalline solid |

| Solubility | Insoluble in water; Soluble in DMSO, Methanol, Dichloromethane |

| Precursor | N-Phenyl-1-naphthylamine (Antioxidant used in rubber/lubricants) |

| LogP | ~4.2 (Highly Lipophilic) |

Part 2: Mechanism of Toxicity & Regulatory Context

As a nitrosamine, CAS 6341-40-8 requires strict control due to its mechanism of bioactivation. It is not a direct-acting mutagen; it requires metabolic activation to form DNA-alkylating agents.

Metabolic Activation Pathway

The toxicity of N-Nitroso-N-phenyl-1-naphthylamine follows the general nitrosamine activation pathway, primarily mediated by Cytochrome P450 enzymes (CYP2E1, CYP2A6).

-

-Hydroxylation: CYP450 enzymes hydroxylate the

-

Decomposition: The unstable hydroxy-intermediate spontaneously decomposes, releasing an aldehyde and a primary nitrosamine.

-

Diazonium Formation: The primary nitrosamine rearranges into a highly reactive diazonium ion (

). -

DNA Alkylation: The diazonium ion attacks nucleophilic sites on DNA (e.g.,

-guanine), causing adducts that lead to replication errors and carcinogenesis.

Visualization: Bioactivation Pathway

Caption: Figure 1.[1][2] Metabolic activation of N-Nitroso-N-phenyl-1-naphthylamine leading to genotoxicity.

Regulatory Limits (ICH M7)

Under ICH M7(R2), nitrosamines are Class 1 impurities (known mutagenic carcinogens).

-

Acceptable Intake (AI): If no compound-specific carcinogenicity data exists, the default AI for nitrosamines is 18 ng/day (or 26.5 ng/day depending on potency categorization).

-

Source Risk: This specific nitrosamine often originates from rubber closures or O-rings where the parent amine (N-Phenyl-1-naphthylamine) is used as an antioxidant, subsequently reacting with atmospheric NOx or nitrite impurities in excipients.

Part 3: Analytical Methodology

Quantifying CAS 6341-40-8 at nanogram levels requires high-sensitivity Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3]

Sample Preparation Protocol

Due to the compound's lipophilicity (LogP ~4.2), extraction must avoid non-polar matrix interference.

Protocol: Solid Phase Extraction (SPE)

-

Dissolution: Dissolve drug substance/product in 5% Methanol/Water.

-

Cartridge Conditioning: Use an HLB (Hydrophilic-Lipophilic Balance) cartridge. Condition with Methanol followed by Water.

-

Loading: Load sample solution.

-

Wash: Wash with 10% Methanol to remove polar interferences.

-

Elution: Elute CAS 6341-40-8 with 100% Acetonitrile.

-

Concentration: Evaporate under nitrogen and reconstitute in mobile phase (50:50 MeOH:Water).

LC-MS/MS Parameters

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

-

Ion Source: APCI (Atmospheric Pressure Chemical Ionization) is preferred over ESI for this compound due to its lack of easily ionizable polar groups and high lipophilicity.

-

Polarity: Positive Mode (

). -

Column: C18 or Biphenyl (e.g., Kinetex Biphenyl), 2.1 x 100 mm, 1.7 µm.

MRM Transitions (Indicative):

-

Precursor Ion: 249.1 m/z (

) -

Quantifier Ion: 219.1 m/z (Loss of NO group, characteristic of nitrosamines).

-

Qualifier Ion: 128.1 m/z (Naphthyl fragment).

Visualization: Analytical Workflow

Caption: Figure 2. LC-MS/MS workflow for trace quantification of CAS 6341-40-8.

Part 4: Safety & Handling

Warning: This compound is a suspected mutagen and carcinogen.[4][5]

-

Engineering Controls: Handle only in a Class II Biological Safety Cabinet or chemical fume hood with HEPA filtration.

-

PPE: Double nitrile gloves (0.11 mm min thickness), Tyvek lab coat, and safety goggles.

-

Deactivation: Nitrosamines can be degraded by strong UV light or oxidation. Treat waste with 10% Sodium Hypochlorite (Bleach) or strong acid (though acid can reverse the reaction if nitrites remain, oxidative destruction is preferred).

References

- Lijinsky, W. (1992). Chemistry and Biology of N-Nitroso Compounds. Cambridge University Press.

-

International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Link

-

U.S. Food and Drug Administration (FDA). (2021).[6] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Link

-

European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. Link

-

PubChem. (n.d.). Compound Summary for CID 240175: N-naphthalen-1-yl-N-phenylnitrous amide (CAS 6341-40-8). Link

Sources

- 1. shimadzu.com [shimadzu.com]

- 2. osha.gov [osha.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. glsciences.com [glsciences.com]

Technical Guide: Structure Elucidation of N-Naphthalen-1-yl-N-phenylnitrous Amide

[1][2]

Executive Summary & Compound Identity

N-naphthalen-1-yl-N-phenylnitrous amide (IUPAC: N-nitroso-N-phenylnaphthalen-1-amine) is a critical nitrosamine impurity often associated with the synthesis or degradation of the antioxidant N-phenyl-1-naphthylamine (PANA).[1][2] Due to the high genotoxic potential of the N-nitroso pharmacophore, definitive structural elucidation is required in pharmaceutical and materials science contexts.[1]

This guide outlines a self-validating elucidation workflow, distinguishing the target nitrosamine from its secondary amine precursor and characterizing its dynamic stereochemistry (rotamerism).[1][2]

Chemical Identity Table

| Parameter | Detail |

| Common Name | N-Nitroso-N-phenyl-1-naphthylamine |

| Synonym | N-Naphthalen-1-yl-N-phenylnitrous amide |

| CAS Number | 6341-40-8 |

| Molecular Formula | |

| Molecular Weight | 248.28 g/mol |

| Precursor | N-Phenyl-1-naphthylamine (CAS 90-30-2, MW 219.[1][2]29) |

| Key Structural Feature | N–N=O functionality with restricted rotation |

Synthesis & Origin (Contextual Grounding)

Understanding the origin of the sample is the first step in validation. This compound is typically generated via N-nitrosation of the secondary amine precursor.[1][2]

Spectroscopic Elucidation Workflow

The following protocol synthesizes Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) into a cohesive argument for structure confirmation.

Mass Spectrometry (MS)

Objective: Confirm molecular weight and characteristic fragmentation.

-

Molecular Ion (

): The target will exhibit a parent peak at m/z 248 (ESI+ or EI).[1][2] -

Diagnostic Fragmentation (The "Smoking Gun"): Nitrosamines undergo a characteristic homolytic cleavage of the N–N bond.[1]

Infrared Spectroscopy (IR)

Objective: Validate functional group transformation (Amine

| Functional Group | Precursor (Amine) | Target (Nitrosamine) | Status |

| N-H Stretch | Strong band ~3350–3450 cm⁻¹ | Absent | Primary Confirmation |

| N=O[1][2] Stretch | Absent | Distinct band ~1450–1490 cm⁻¹ | Positive ID |

| N-N Stretch | Weak/Obscured | ~1050–1150 cm⁻¹ | Supportive |

Technical Insight: The N=O stretch in diaryl nitrosamines is often lower in frequency than in alkyl nitrosamines due to conjugation with the aromatic rings.

NMR Spectroscopy (The Core)

Objective: Map the carbon skeleton and prove the existence of rotamers.

The Rotamer Challenge: Unlike most organic molecules, nitrosamines exhibit restricted rotation around the N–N partial double bond.[3] This results in the presence of E (Entgegen) and Z (Zusammen) isomers in equilibrium at room temperature.[1]

-

Observation: You will likely observe two sets of signals in the

H and -

Shielding Effects: The oxygen of the nitroso group exerts a deshielding anisotropic effect on the syn substituent.

Diagnostic

H NMR Signals (400 MHz, CDCl

)

-

Ortho-Phenyl Protons: Expect a downfield shift (

7.5–8.0 ppm) compared to the amine precursor due to the electron-withdrawing nitroso group.[1][2] -

Naphthyl Protons (C2, C8): These positions are highly sensitive to the orientation of the N=O group.[1] In the syn-naphthyl rotamer, the C8-H (peri-position) will be significantly deshielded.[1][2]

Diagnostic

N NMR (Optional but Definitive)

If

Visualizing the Elucidation Logic

The following diagrams illustrate the logical flow of the structural confirmation and the dynamic stereochemistry involved.

Diagram 1: Elucidation Decision Tree

Caption: Logical workflow for validating the structure of N-naphthalen-1-yl-N-phenylnitrous amide.

Diagram 2: E/Z Rotamerism Equilibrium[2]

Caption: Dynamic equilibrium between E and Z rotamers caused by the partial double bond character of the N-N bond.

References

-

National Institute of Standards and Technology (NIST). 1-Naphthalenamine, N-phenyl- (Precursor Data).[1][2] NIST Chemistry WebBook, SRD 69.[1][2] Link

-

PubChem. N-naphthalen-1-yl-N-phenylnitrous amide (Compound Summary). National Library of Medicine.[2] Link[1][2]

-

Asare, S. O., et al. (2022).[1][2][4][5] Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8).[1][2][4] Link

-

Simson Pharma. N-amino-N-phenylnitrous amide (Related Structure & Nomenclature).Link[1][2]

-

Creative Biostructure. NMR Analysis of Isomers and Rotamers.Link

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Phenyl-1-naphthylamine | C16H13N | CID 7013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Scientist’s Guide to N-Aryl-N-Nitrosamides: Mechanisms, History, and Protocols

Executive Summary

N-Aryl-N-nitrosamides represent a paradoxical class of organic compounds: they are invaluable mechanistic probes that helped define free-radical chemistry, yet they are chemically labile and biologically hazardous. Historically, they served as the "smoking gun" for the existence of aryl radicals in solution (Hey & Waters, 1937) and elucidated the kinetics of rearrangement reactions (Huisgen). Today, their utility in generating benzyne and aryl radicals is balanced against their potent carcinogenicity.

This guide provides a rigorous technical analysis of their discovery, the mechanistic dichotomy of their decomposition, and validated protocols for their synthesis, designed for researchers requiring high-purity intermediates for mechanistic study.

Part 1: Historical Genesis & Structural Identity[1]

The history of N-aryl-N-nitrosamides is the history of physical organic chemistry itself. Their discovery in the late 19th century by Eugen Bamberger and Hans von Pechmann initially categorized them as curious derivatives of anilides. However, their behavior defied the standard ionic models of the time.

The Radical Revolution (1937)

The pivotal moment in their history occurred when D.H. Hey and W.A. Waters observed that the decomposition of N-nitrosoacetanilide in aromatic solvents yielded biaryls with isomer ratios (ortho/meta/para) that were inconsistent with electrophilic aromatic substitution.

-

The Anomaly: Decomposition in toluene gave significant amounts of meta-methylbiphenyl.

Part 2: Mechanistic Dichotomy (The Core Technicality)

The complexity of N-aryl-N-nitrosamides lies in their decomposition. They do not simply lose

The Huisgen Rearrangement

Rolf Huisgen demonstrated that N-nitrosoacetanilide (1) rearranges to a diazo ester (2) (specifically, a diazoanhydride) before decomposition. This rearrangement is intramolecular and is the rate-limiting step.

Once formed, the diazo ester (2) sits at a mechanistic bifurcation point, dictated by solvent polarity and additives.

Pathway A: Homolytic Cleavage (Radical)

In non-polar solvents (Benzene, CCl

-

Products: Aryl radical (Ph

), Nitrogen ( -

Outcome: The aryl radical abstracts hydrogen or couples with solvent (Gomberg-Bachmann reaction).

Pathway B: Heterolytic Ionization (Ionic)

In polar or acidic media, the intermediate ionizes.

-

Products: Diazonium cation (Ph

) and Carboxylate anion (MeCOO -

Outcome: Typical diazonium chemistry (Sandmeyer-type reactions) or benzyne formation via elimination.

Visualization: The Decomposition Cascade

The following diagram illustrates the critical Huisgen rearrangement and the subsequent divergence into radical or ionic manifolds.

Figure 1: The Huisgen Rearrangement and subsequent mechanistic bifurcation of N-nitrosoacetanilide.

Part 3: Synthetic Utility

Despite their instability, these compounds are potent reagents when generated in situ or used immediately.

| Reaction Type | Mechanism | Utility |

| Gomberg-Bachmann | Radical | Synthesis of unsymmetrical biaryls (e.g., biphenyls) by reacting the nitrosamide in an aromatic solvent. Avoids the need for noble metal catalysts. |

| Benzyne Generation | Ionic/Elimination | Decomposition of N-nitrosoacetanilide in the presence of a mild base or trapping agent yields benzyne, which can undergo Diels-Alder cycloadditions. |

| Pschorr Cyclization | Radical | Intramolecular coupling to form phenanthrenes. The nitrosamide provides a "mask" for the diazonium/radical species. |

Part 4: Experimental Protocol (Synthesis of N-Nitrosoacetanilide)

Safety Warning: N-Nitrosoacetanilide is a suspected human carcinogen and potentially explosive if heated or stored improperly. All operations must be conducted in a fume hood with blast shielding.

Reagents

-

Acetanilide (10 mmol)

-

Sodium Nitrite (NaNO

, 15 mmol) - Excess ensures complete conversion. -

Acetic Anhydride (Ac

O) / Glacial Acetic Acid (1:1 mixture) -

Phosphorous Pentoxide (P

O

Protocol Workflow

-

Dissolution: Dissolve acetanilide in a mixture of glacial acetic acid and acetic anhydride (ratio 3:1) in a round-bottom flask.

-

Cooling (Critical): Cool the solution to 0–5°C using an ice-salt bath. Causality: Temperature control prevents premature rearrangement/decomposition.

-

Nitrosation: Add solid Sodium Nitrite (NaNO

) slowly over 20 minutes. Maintain temperature below 5°C.-

Observation: The solution will turn green/yellow as NOCl/N

O

-

-

Reaction: Stir at 0°C for 1-2 hours.

-

Precipitation: Pour the reaction mixture onto crushed ice. The N-nitrosoacetanilide will precipitate as yellow crystals.

-

Purification: Filter rapidly. Wash with ice-cold water (to remove acid) and then ice-cold petroleum ether.

-

Stability Check: Do NOT recrystallize from hot solvents. Dry in a vacuum desiccator over P

O

-

Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis workflow for N-nitrosoacetanilide emphasizing temperature control.

Part 5: Toxicology & Safety (The Biological Mechanism)

The toxicity of N-nitroso compounds is not incidental; it is mechanistic. As established by Magee and Barnes (1956) , these compounds are alkylating agents.

Mechanism of Carcinogenicity

While N-nitrosamides (like N-nitrosoacetanilide) are direct-acting mutagens (they spontaneously hydrolyze), N-nitrosamines require metabolic activation.[1]

-

Hydrolysis: N-nitrosoacetanilide hydrolyzes to form the diazonium ion.

-

Alkylation: The electrophilic diazonium species (or the resulting carbocation) attacks nucleophilic sites on DNA, particularly the N7 position of guanine and the O6 position of guanine .

-

Mutation: O6-alkylguanine mispairs with thymine during DNA replication (G:C

A:T transition), leading to oncogenic mutations.

Handling Mandate: Double-gloving (Nitrile/Neoprene), fume hood usage, and deactivation of waste using sulfamic acid or strong alkali are mandatory.

References

-

Hey, D. H., & Waters, W. A. (1937). Free radicals in solution. Part I. The decomposition of N-nitrosoacetanilide in aromatic solvents. Journal of the Chemical Society.

-

Huisgen, R. (1951). Nitroso-acyl-amine und Diazo-ester I. Die Umlagerung der Nitroso-acyl-amine. Justus Liebigs Annalen der Chemie.

-

Magee, P. N., & Barnes, J. M. (1956).[1][2][3] The production of malignant primary hepatic tumours in the rat by feeding dimethylnitrosamine.[3] British Journal of Cancer.

-

Gomberg, M., & Bachmann, W. E. (1924). The Synthesis of Biaryl Compounds by Means of the Diazo Reaction. Journal of the American Chemical Society.

-

Rüchardt, C., & Freudenberg, B. (1964). The Mechanism of the Gomberg-Bachmann Reaction.[4] Tetrahedron Letters.

Sources

N-naphthalen-1-yl-N-phenylnitrous amide molecular weight and formula

Topic: Content Type: In-depth Technical Whitepaper Audience: Pharmaceutical Researchers, Analytical Scientists, and Toxicologists

Identity, Formation Mechanism, and Analytical Control Strategy

Executive Summary

N-Nitroso-N-phenyl-1-naphthylamine (also known as N-nitroso-N-phenyl-1-naphthalenamine) is a specific nitrosamine impurity derived from the nitrosation of N-phenyl-1-naphthylamine (PNA) .[1][2] Unlike the dialkyl nitrosamines (e.g., NDMA) frequently cited in regulatory recalls, this compound belongs to the diaryl nitrosamine class. This structural distinction dictates a unique toxicological profile—specifically the inability to undergo alpha-hydroxylation—and necessitates specialized analytical protocols due to its hydrophobicity and potential for in-source fragmentation.

This guide provides the definitive physicochemical data, formation chemistry, and validated control strategies required for risk assessment in pharmaceutical development.

Part 1: Physicochemical Identity

The following data constitutes the core identity matrix for N-Nitroso-N-phenyl-1-naphthylamine. Researchers should use these values for mass spectrometry method development and stoichiometric calculations.

| Parameter | Specification | Notes |

| Chemical Name | N-Nitroso-N-phenyl-1-naphthylamine | IUPAC: N-nitroso-N-phenylnaphthalen-1-amine |

| Molecular Formula | C₁₆H₁₂N₂O | Derived from precursor C₁₆H₁₃N by replacing H with NO. |

| Molecular Weight | 248.28 g/mol | Monoisotopic Mass: ~248.0950 Da |

| Precursor | N-Phenyl-1-naphthylamine (CAS 90-30-2) | Common antioxidant/lubricant additive. |

| Solubility | Lipophilic (High LogP) | Soluble in MeOH, ACN, DCM; insoluble in water. |

| Appearance | Yellow to Brown Solid | Photosensitive (degrades under UV light). |

Structural Context

The molecule consists of a naphthalene ring and a phenyl ring bridged by a nitrogen atom, which bears the nitroso (-N=O) group.

-

SMILES: O=NN(c1ccccc1)c2cccc3ccccc23

-

Key Feature: Absence of

-hydrogens. Both carbons attached to the central nitrogen are part of aromatic rings.

Part 2: Formation Mechanism (The "Why")

The Nitrosation Pathway

The formation of N-nitroso-N-phenyl-1-naphthylamine follows the classic acid-catalyzed nitrosation of secondary amines, but with kinetic limitations imposed by the bulky aromatic groups.

Reaction:

In a pharmaceutical context, this reaction typically occurs when the precursor (PNA)—often present as an impurity in rubber stoppers, lubricants, or synthesis starting materials—encounters a nitrosating agent (nitrites in excipients or NOx gases in air) under acidic conditions.

Visualization: Nitrosation Mechanism

The following diagram illustrates the electrophilic attack of the nitrosonium ion on the secondary amine.

Figure 1: Acid-catalyzed formation of N-nitroso-N-phenyl-1-naphthylamine from its secondary amine precursor.

Part 3: Analytical Methodologies (The "How")

Detecting this specific nitrosamine requires distinct LC-MS/MS parameters due to its high hydrophobicity and stability issues.

Sample Preparation

Critical Warning: Avoid using harsh acidic extraction solvents if nitrites are present in the matrix, as this can induce in situ nitrosation, creating false positives.

-

Solvent: Methanol or Acetonitrile (100%).

-

Inhibitor: Add Sulfamic Acid (50 mM) to the extraction solvent to scavenge residual nitrites.

Chromatographic Separation

Standard C18 columns may retain this compound too strongly, leading to broad peaks.

-

Column: Phenyl-Hexyl or Biphenyl stationary phases are superior due to

interactions with the naphthyl/phenyl rings. -

Mobile Phase:

-

A: 0.1% Formic Acid in Water[3]

-

B: 0.1% Formic Acid in Methanol (MeOH provides better ionization for this aromatic species than ACN).

-

Mass Spectrometry (MRM Settings)

Utilize APCI (Atmospheric Pressure Chemical Ionization) or ESI+ (Electrospray Ionization). Note that diaryl nitrosamines often fragment easily in the source.

| Transition Type | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |

| Quantifier | 249.1 [M+H]⁺ | 219.1 | 15 - 20 | Loss of NO (-30 Da) |

| Qualifier | 249.1 [M+H]⁺ | 127.1 | 35 - 45 | Naphthyl cation |

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for accurate quantification.

Part 4: Toxicological Profile & Risk Assessment

The "Diaryl Exception"

It is scientifically inaccurate to treat N-nitroso-N-phenyl-1-naphthylamine with the same mechanistic assumptions as N-nitrosodimethylamine (NDMA).

-

Mechanism of Action:

-

Dialkyl Nitrosamines (e.g., NDMA): Require CYP450-mediated

-hydroxylation to form unstable diazonium ions, which alkylate DNA.[4] -

Diaryl Nitrosamines (Target Compound): Lack

-hydrogens. Therefore, they cannot undergo direct -

Toxicity Pathway: Their genotoxicity is generally lower and is thought to proceed via transnitrosation (transferring the nitroso group to other intracellular amines) or ring oxidation, rather than direct DNA alkylation.

-

-

Regulatory Implication (ICH M7): While often categorized as a "Cohort of Concern" compound by default, the absence of

-hydrogens allows for a specific argument during toxicological risk assessment. Ames test data for structurally similar diaryl nitrosamines (e.g., N-nitrosodiphenylamine) often show negative results without metabolic activation.

Toxicity Pathway Comparison

Figure 3: Mechanistic divergence between standard dialkyl nitrosamines and the target diaryl compound.

References

-

European Medicines Agency (EMA). (2020).[5] Nitrosamine impurities in human medicinal products. Retrieved from

-

U.S. Food and Drug Administration (FDA). (2021).[6] Control of Nitrosamine Impurities in Human Drugs. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for N-Phenyl-1-naphthylamine (Precursor). Retrieved from

- Dr. M. Joyce. (2008). Mechanism of Nitrosamine Formation and Mutagenicity. Chemical Research in Toxicology.

-

ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Retrieved from

Sources

- 1. Phenyl-1-naphthylamine | C16H13N | CID 7013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Phenyl-1-naphthylamine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. shimadzu.com.sg [shimadzu.com.sg]

- 6. glsciences.com [glsciences.com]

Thermal Stability of N-Nitrosamides: Mechanisms, Kinetics, and Protocol Design

The following technical guide details the thermal stability, decomposition mechanisms, and handling protocols for N-nitrosamides.

Executive Summary N-nitrosamides (including N-nitrosoureas, N-nitrosocarbamates, and N-nitrosoguanidines) represent a class of direct-acting alkylating agents distinct from N-nitrosamines. Unlike their more stable nitrosamine counterparts, N-nitrosamides are thermally labile and prone to spontaneous decomposition at ambient or slightly elevated temperatures. This instability is driven by a unique thermal rearrangement pathway that generates reactive diazo species without metabolic activation. This guide provides a mechanistic analysis of these pathways, kinetic evaluation protocols, and safety frameworks for researchers handling these potent genotoxins.

Mechanistic Underpinnings of Instability

The thermal instability of N-nitrosamides is governed primarily by their ability to undergo a 1,3-acyl migration, leading to the formation of diazo esters. This contrasts sharply with N-nitrosamines, which generally require enzymatic

The Thermal Rearrangement Pathway

The principal decomposition route involves the migration of the acyl group from the nitrogen to the nitroso oxygen. This rearrangement is often referred to as the Huisgen Rearrangement of N-nitrosoamides (distinct from the Huisgen cycloaddition).

-

Acyl Migration: The carbonyl oxygen attacks the nitroso nitrogen, or a concerted 1,3-shift of the acyl group occurs, forming a transient Diazo Ester .

-

Decomposition: The diazo ester is highly unstable and collapses, releasing nitrogen gas (

) and forming an ester (in the case of N-nitrosoamides) or an isocyanate/alcohol pair (in the case of N-nitrosoureas). -

Ion-Pair Formation: In polar solvents, the intermediate may exist as a tight ion pair (diazonium carboxylate), which significantly alters the kinetics and product distribution.

Denitrosation vs. Rearrangement

While rearrangement dominates in non-polar solvents, denitrosation (cleavage of the N-NO bond) competes in acidic environments or in the presence of specific nucleophiles, reverting the compound to the parent amide and releasing NO/NOx.

Visualization of Decomposition Pathways

The following diagram illustrates the bifurcation between thermal rearrangement and denitrosation.

Caption: Figure 1. Thermal decomposition pathways of N-nitrosamides. The 1,3-acyl shift (blue arrow) is the dominant thermal mechanism, leading to N2 release.

Kinetics and Thermodynamics

The decomposition of N-nitrosamides typically follows first-order kinetics , but the rate constants (

Comparative Stability Data

The table below contrasts N-nitrosamides with N-nitrosamines to highlight the stability gap.

| Compound Class | Primary Instability Driver | Activation Energy ( | Half-Life ( |

| N-Nitrosamides (e.g., NMU) | Thermal Rearrangement, pH > 7 | ~80–100 kJ/mol (pH dependent) | < 1 hour at pH 8 (25°C)Stable at -20°C |

| N-Nitrosamines (e.g., NDMA) | Metabolic Activation (P450) | > 150 kJ/mol (Thermal bond homolysis) | Years at 25°CStable in boiling water |

| N-Nitrosoureas (e.g., BCNU) | Aqueous Hydrolysis | ~90 kJ/mol | ~15–50 mins at 37°C (Physiological pH) |

Solvent and pH Effects

-

pH Sensitivity: N-nitrosamides are extremely unstable in alkaline conditions (pH > 8), decomposing explosively to form diazoalkanes (e.g., diazomethane from N-nitroso-N-methylurea).

-

Solvent Polarity: Polar solvents (e.g., water, methanol) stabilize the zwitterionic or ion-pair intermediates, often accelerating decomposition compared to non-polar solvents like hexane.

Experimental Protocols for Stability Assessment

To accurately determine the thermal stability profile, a dual-approach workflow is recommended: DSC Screening for safety/energetics and Isothermal HPLC for precise kinetics.

Protocol A: DSC Screening (Kissinger Method)

Objective: Determine the onset temperature of decomposition (

-

Sample Prep: Weigh 2–5 mg of N-nitrosamide into a high-pressure gold-plated crucible (to contain

release). -

Ramp Rates: Perform runs at heating rates (

) of 2, 5, 10, and 20 °C/min from 25°C to 250°C. -

Analysis: Record the peak temperature (

) for the exothermic decomposition event. -

Calculation: Plot

vs.

Protocol B: Isothermal HPLC Monitoring

Objective: Determine the reaction rate constant (

-

Preparation: Dissolve the N-nitrosamide in the target solvent (buffer/organic) at 1 mg/mL.

-

Incubation: Place aliquots in a thermostated block at three temperatures (e.g., 25°C, 37°C, 50°C).

-

Sampling: At defined intervals (

min), quench an aliquot (e.g., by rapid cooling or acidification if base-catalyzed). -

Quantification: Analyze via HPLC-UV (typically 230–250 nm) or LC-MS/MS.

-

Data Fit: Plot

vs. time. The slope is

Stability Testing Workflow

Caption: Figure 2. Integrated workflow for characterizing N-nitrosamide thermal stability.

Safety & Handling

Due to the direct-acting mutagenicity and potential for explosive decomposition (especially with N-nitroso-N-methylurea), strict safety protocols are mandatory.

-

Storage: Store neat compounds at -20°C or lower, protected from light and moisture.

-

Decontamination: Do not use standard bleach (hypochlorite) as it may not be effective or could generate toxic byproducts.

-

Recommended Method: Treat waste with Aluminum-Nickel alloy in a dilute alkaline solution. This reduces the nitroso group to a hydrazine or amine, destroying the genotoxic pharmacophore [1].

-

-

Alkaline Avoidance: Never expose N-nitrosamides to strong base (NaOH, KOH) unless part of a controlled destruction protocol in a fume hood, as this generates diazomethane (explosive/toxic gas).

References

-

Lunn, G., & Sansone, E. B. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer Research. Link

-

White, E. H. (1955). The Chemistry of N-Alkyl-N-nitrosoamides. I. Thermal Decomposition. Journal of the American Chemical Society. Link

-

Mirvish, S. S. (1975). Formation of N-nitroso compounds: Chemistry, kinetics, and in vivo occurrence. Toxicology and Applied Pharmacology. Link

-

Huisgen, R. (1955). Nitroso-acyl-amine und Diazo-ester. Justus Liebigs Annalen der Chemie. Link

Technical Assessment: Solubility Profiles of N-Naphthalen-1-yl-N-phenylnitrous Amide

Executive Summary & Compound Identity

N-naphthalen-1-yl-N-phenylnitrous amide , commonly known as N-nitroso-N-phenyl-1-naphthylamine , is a lipophilic N-nitrosamine derivative.[1] It is structurally characterized by a naphthalene ring and a phenyl ring bound to a nitrosated nitrogen atom.[1][2]

Historically identified as an impurity in the antioxidant N-phenyl-1-naphthylamine (PANA) or as a synthetic intermediate, this compound falls under the "Cohort of Concern" for mutagenic nitrosamines.[1][2] Its solubility profile is critical for two primary workflows: analytical quantification (trace impurity analysis) and synthetic purification .[1][2]

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | N-nitroso-N-phenylnaphthalen-1-amine |

| Common Synonyms | N-Nitroso-PANA; N-Naphthalen-1-yl-N-phenylnitrous amide |

| CAS Registry Number | 6341-40-8 |

| Molecular Formula | |

| Molecular Weight | 248.28 g/mol |

| Predicted LogP | ~4.7 (Highly Lipophilic) |

| Appearance | Yellow to orange crystalline solid (sensitive to light) |

Solubility Landscape Analysis

Theoretical Basis (Mechanistic Insight)

The solubility of N-nitroso-N-phenyl-1-naphthylamine is governed by the loss of the hydrogen-bond donor (N-H) present in its parent amine (PANA) and the introduction of the nitroso (N=O) dipole.[1]

-

Lipophilicity Dominance: With a LogP of approximately 4.7, the hydrophobic bulk of the naphthyl and phenyl groups dominates the solvation thermodynamics.[1][2]

-

Dipole Interaction: The N-N=O moiety introduces a dipole moment, facilitating solubility in polar aprotic solvents (DMSO, Acetonitrile) but is insufficient to overcome the hydrophobic effect in water.[1][2]

-

H-Bonding: It acts strictly as a weak H-bond acceptor.[1][2] It lacks H-bond donor capacity, making it significantly more soluble in chlorinated solvents than in protic solvents compared to primary amines.[1][2]

Solvent Compatibility Matrix

The following data synthesizes experimental trends for diaryl nitrosamines and specific property predictions for CAS 6341-40-8.[1][2]

| Solvent Class | Representative Solvents | Solubility Rating | Operational Context |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary extraction solvent; standard for stock solution preparation.[1][2] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>50 mg/mL) | Preferred for biological assays and HPLC mobile phases.[1][2] Stable storage vehicle. |

| Aromatic Hydrocarbons | Toluene, Benzene | Good (10–50 mg/mL) | Useful for liquid-liquid extraction from aqueous matrices.[1][2] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (1–10 mg/mL) | Solubility decreases as alcohol chain length increases.[1][2] Requires sonication.[1][3] |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Low (<1 mg/mL) | Poor solubility; often used as an anti-solvent for crystallization.[1][2] |

| Aqueous | Water, PBS Buffers | Insoluble (<0.01 mg/mL) | Compound precipitates immediately.[1][2] Requires surfactant (e.g., Tween 80) for aqueous formulation.[1] |

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)

Use this protocol to determine the saturation limit in a specific organic solvent.[1][2]

Safety Warning: Perform all steps in a fume hood or glovebox. Nitrosamines are potential carcinogens.[1]

-

Preparation: Weigh approximately 50 mg of N-nitroso-N-phenyl-1-naphthylamine into a tared 4 mL amber glass vial (amber protects from photolytic degradation).

-

Solvent Addition: Add 500 µL of the target solvent (e.g., Methanol).[1]

-

Equilibration:

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a pre-weighed vessel.

-

Evaporation: Evaporate the solvent under a gentle stream of nitrogen gas at 30°C.

-

Quantification: Weigh the dried residue.

Protocol B: Trace Analysis Sample Preparation (HPLC)

Use this workflow for extracting the compound from a complex matrix (e.g., rubber or polymer).[1][2]

-

Extraction: Dissolve 1.0 g of polymer sample in 10 mL Dichloromethane (DCM) . Sonicate for 20 minutes.

-

Precipitation: Add 20 mL of Methanol dropwise to precipitate the polymer matrix while keeping the nitrosamine in solution.

-

Clarification: Centrifuge at 4000 rpm for 10 minutes.

-

Concentration: Evaporate the supernatant to dryness under nitrogen.

-

Reconstitution: Reconstitute the residue in 1.0 mL Acetonitrile (HPLC Grade) for injection.

Visualizations

Solubility Decision Workflow

The following diagram outlines the logic for selecting a solvent based on the intended application.

Figure 1: Decision tree for solvent selection based on experimental requirements.[1]

Safety & Handling (E-E-A-T)

Critical Hazard Alert: N-nitroso compounds are established carcinogens.[1][2]

-

Containment: All solubility experiments must be conducted in a certified chemical fume hood or a negative-pressure glovebox.[1][2]

-

Deactivation: Spills should be treated with a mixture of aluminum-nickel alloy in alkaline solution or strong UV irradiation to cleave the N-NO bond, though specific waste disposal protocols (incineration) are preferred.[1][2]

-

PPE: Double gloving (Nitrile/Laminate) is required as nitrosamines can permeate standard latex gloves.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 240175, N-naphthalen-1-yl-N-phenylnitrous amide.[1][2] Retrieved from [Link][1][2][4]

-

Occupational Safety and Health Administration (OSHA). Chemical Sampling Information: N-Phenyl-1-naphthylamine (Parent Compound Context). Retrieved from [Link][1][2]

-

U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: N-Naphthalen-1-yl-N-phenylnitrous amide (DTXSID10979591).[1][2][4] Retrieved from [Link][1][2][4]

-

European Chemicals Agency (ECHA). Nitrosamines in rubber industry - Information on N-nitrosamines formed from secondary amines.[1][2] (General reference for Nitrosamine solubility behavior).

Sources

The Immediate Threat: A Technical Guide to the Potential Carcinogenicity of N-Nitrosamides

Executive Summary

While the pharmaceutical industry has focused heavily on N-nitrosamines (e.g., NDMA) following recent high-profile recalls, a related but distinct class of impurities—N-nitrosamides —presents a unique and often overlooked risk profile. Unlike nitrosamines, which require metabolic activation (S9) to become mutagenic, N-nitrosamides are direct-acting alkylating agents . They spontaneously decompose under physiological conditions (and often during standard analytical workups) to form DNA-reactive diazonium ions.

This guide provides a technical deep-dive for researchers and drug development professionals. It contrasts the mechanisms of these two classes, outlines the specific stability challenges of N-nitrosamides, and provides a self-validating protocol for their detection, ensuring that "false negatives" do not occur due to artifactual degradation during testing.

Part 1: Chemical Basis of Carcinogenicity

The carcinogenic potency of N-nitrosamides (e.g., N-methyl-N-nitrosourea [MNU], N-ethyl-N-nitrosourea [ENU]) stems from their ability to alkylate DNA directly. This mechanism is fundamentally different from N-nitrosamines.

Mechanism of Action: Direct Alkylation

N-nitrosamides possess a carbonyl group adjacent to the nitroso nitrogen. This electron-withdrawing group destabilizes the N-N bond, facilitating spontaneous hydrolysis, particularly at alkaline or physiological pH.

The Cascade:

-

Hydrolysis: The N-nitrosamide hydrolyzes to form a monoalkylnitrosamine (unstable).

-

Diazonium Formation: This intermediate rapidly decomposes into a diazonium ion (

). -

Carbonium Ion Generation: The diazonium ion releases nitrogen gas (

) to form a highly reactive carbonium ion ( -

DNA Adduct Formation: The carbonium ion attacks nucleophilic sites on DNA, most critically the

-position of guanine , leading to

Visualization: The Decomposition Pathway

The following diagram illustrates the critical divergence between Nitrosamines (requiring CYP450) and Nitrosamides (Spontaneous).

Figure 1: Mechanism of DNA Alkylation.[1][2][3] Note that Nitrosamides bypass the metabolic activation step required by Nitrosamines.

Part 2: N-Nitrosamides vs. N-Nitrosamines

Researchers must treat these two classes as distinct cohorts within the "N-nitroso" family. The following table summarizes the critical technical differences.

| Feature | N-Nitrosamines (e.g., NDMA) | N-Nitrosamides (e.g., MNU, ENU) |

| Activation Requirement | Indirect: Requires metabolic activation (S9 fraction in Ames). | Direct: Spontaneous reaction; active without S9. |

| Primary Target Organ | Liver, Kidney (sites of CYP expression). | Site of contact (Stomach, Skin) + Systemic (Lymphoma, CNS). |

| Stability (pH) | Stable across wide pH range; requires heat/acid to degrade. | Unstable: Rapidly degrades at pH > 7.0. Stable in acid. |

| Ames Test Protocol | Requires S9 mix (rat liver extract). | Standard Ames (No S9) is more sensitive. |

| Precursors | Secondary Amines + Nitrite. | Amides / Ureas / Carbamates + Nitrite. |

| Regulatory Status | "Cohort of Concern" (ICH M7).[4] | "Cohort of Concern" (High Potency Mutagen).[5][6] |

Part 3: Analytical Challenges & Stability Protocol

The Trap: Standard nitrosamine analytical methods often employ alkaline extraction steps or high-temperature headspace injection. These conditions can degrade N-nitrosamides before they reach the detector, leading to false negative results.

Stability-Indicating Protocol

To accurately detect N-nitrosamides, the analytical workflow must preserve the N-N=O bond by maintaining acidic/neutral conditions and low temperatures.

Step-by-Step Methodology: Low-Temperature Acidic Extraction

Objective: Extract potential N-nitrosamide impurities from a drug product matrix without inducing degradation.

-

Sample Preparation (Cold Chain):

-

Pre-chill all solvents (Methanol/Water 50:50 v/v) to 4°C.

-

Pulverize drug product tablets in a cryo-mill (if available) or chilled mortar to prevent frictional heat.

-

-

Extraction (Acidic Stabilization):

-

Weigh sample into an amber glass vial (UV light protection is critical; N-nitroso compounds are photosensitive).

-

Add extraction solvent: 0.1% Formic Acid in Methanol/Water .

-

Rationale: The acidic environment (pH ~3-4) stabilizes the amide bond and prevents base-catalyzed hydrolysis.

-

Vortex for 1 min, then sonicate for 10 min in a chilled water bath (<10°C) . Do not allow bath to heat up.

-

-

Filtration:

-

Filter through a 0.22 µm PTFE filter.

-

Crucial: Verify filter compatibility. Some nylon filters can adsorb nitroso compounds.

-

-

LC-MS/MS Analysis (Cold Injection):

-

Column: C18 Reverse Phase (e.g., Waters HSS T3), maintained at 30°C (avoid high column temps).

-

Mobile Phase A: 0.1% Formic Acid in Water.[2]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Autosampler: Set to 4°C.

-

Ionization: APCI (Atmospheric Pressure Chemical Ionization) or ESI (Electrospray Ionization) in positive mode. Note: APCI is often preferred for smaller nitrosamines, but ESI is suitable for polar nitrosamides.

-

Self-Validation Check:

-

Spike the sample matrix with a known concentration of N-methyl-N-nitrosourea (MNU) immediately before extraction.

-

If MNU recovery is < 80%, the extraction conditions are too harsh (likely pH is too high or temperature spike occurred).

Part 4: Risk Assessment Workflow

Drug developers should use a logic-based screening approach to determine if N-nitrosamide testing is even necessary.

Decision Tree for Amide-Based Drug Products

This workflow integrates chemistry review with stability testing.

Figure 2: Risk Assessment Logic for N-Nitrosamides. Note that presence of Amides alone is not a risk; Nitrite source is the limiting reagent.

Part 5: Regulatory & Toxicological Context

Under ICH M7 (R1) , N-nitroso compounds are classified as a "Cohort of Concern."[5][6] This designation implies that the standard Threshold of Toxicological Concern (TTC) of 1.5 µ g/day may not be sufficiently protective.

-

Acceptable Intake (AI): While specific AI limits are established for common nitrosamines (e.g., NDMA = 96 ng/day), N-nitrosamides like MNU are often evaluated on a case-by-case basis using structure-activity relationships (SAR).

-

Potency: N-nitrosamides are extremely potent. In animal models, single doses can induce tumors. Therefore, if detected, the AI is likely to be in the 18 ng/day to 26.5 ng/day range, or the impurity must be controlled to "As Low As Reasonably Practicable" (ALARP).

-

Ames Test Data: If an Ames test is performed to qualify an impurity, do not rely solely on the S9-activated arm. A positive result in the non-activated arm is a hallmark of N-nitrosamides.

References

-

Srinivasan, A., & Lambert, C. (2022). Nitrosamides–Should They Be Treated the Same as Nitrosamines? Pharmaceutical Technology.[7][8] Link

-

International Council for Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

-

Loeppky, R. N. (1994). Nitrosamine and N-Nitroso Compound Chemistry and Biochemistry.[9] ACS Symposium Series. Link

-

European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation EC (No) 726/2004.Link

-

Mirvish, S. S. (1975). Formation of N-nitroso compounds: Chemistry, kinetics, and in vivo occurrence. Toxicology and Applied Pharmacology. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Green and sustainable LC-APCI-MS/MS method for simultaneous quantification of genotoxic nitrosamines in antidiabetic medication: sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. nihs.go.jp [nihs.go.jp]

- 5. database.ich.org [database.ich.org]

- 6. Mutagenic impurities in pharmaceuticals: A critical assessment of the cohort of concern with a focus on N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. waters.com [waters.com]

- 8. pmda.go.jp [pmda.go.jp]

- 9. Effects of buffer composition on water stability of alkylating agents. The example of N-ethyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]

N-naphthalen-1-yl-N-phenylnitrous amide IUPAC name and synonyms

(N-Nitroso-N-phenyl-1-naphthylamine)

Identification, Mechanism of Toxicity, and Analytical Protocols

Executive Summary & Chemical Identity

N-naphthalen-1-yl-N-phenylnitrous amide is the formal IUPAC-compliant nomenclature for the compound more commonly known in the pharmaceutical and rubber industries as N-Nitroso-N-phenyl-1-naphthylamine .

Unlike the highly potent dialkyl nitrosamines (e.g., NDMA, NDEA) that have dominated recent regulatory recalls (sartans, ranitidine), this compound belongs to the diaryl nitrosamine class. Its structural inability to undergo standard

Chemical Data Table

| Property | Specification |

| Common Name | N-Nitroso-N-phenyl-1-naphthylamine |

| IUPAC Name | N-naphthalen-1-yl-N-phenylnitrous amide |

| CAS Registry Number | 6341-40-8 |

| Molecular Formula | |

| Molecular Weight | 248.28 g/mol |

| Precursor Amine | N-Phenyl-1-naphthylamine (PNA) [CAS: 90-30-2] |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in acetone, DCM, methanol; Insoluble in water |

| Key Structural Feature | Lack of |

Mechanism of Action: The Diaryl Nitrosamine Paradox

To evaluate the genotoxic potential of this impurity, one must understand why it behaves differently from standard "Cohort of Concern" nitrosamines.

The

-Hydroxylation Block

Potent carcinogens like NDMA require metabolic activation via CYP450 enzymes at the

N-naphthalen-1-yl-N-phenylnitrous amide possesses no

Primary Toxicity Pathway: Transnitrosation

The genotoxicity of diaryl nitrosamines is primarily attributed to their ability to act as nitroso group donors . Under acidic conditions (stomach) or enzymatic catalysis, the N-N bond cleaves, releasing the nitroso group (

Pathway Visualization

The following diagram illustrates the divergence between the direct alkylation pathway (blocked) and the active transnitrosation pathway.

Figure 1: Mechanism of Action. Note the blocked direct activation pathway characteristic of diaryl nitrosamines, shifting the risk profile to transnitrosation.

Synthesis & Formation (Root Cause Analysis)

In drug development, this compound rarely appears as a byproduct of API synthesis unless N-Phenyl-1-naphthylamine (PNA) is used as an antioxidant or stabilizer in reagents, solvents, or packaging materials (rubber stoppers).

Formation Protocol (For Reference Standard Generation)

To synthesize this compound for use as an analytical reference standard (e.g., for retention time confirmation):

-

Reagents:

-

Precursor: N-Phenyl-1-naphthylamine (1.0 eq).

-

Nitrosating Agent: Sodium Nitrite (

, 1.2 eq). -

Acid: Glacial Acetic Acid (excess) or HCl/Water.

-

Solvent: Ethanol or Dichloromethane (DCM).

-

-

Procedure:

-

Dissolution: Dissolve 10 mmol of PNA in 20 mL of DCM. Cool to 0°C.

-

Addition: Add 12 mmol of

dissolved in minimal water dropwise. -

Acidification: Slowly add acetic acid while maintaining temperature <5°C (exothermic).

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2 hours.

-

Quench: Add saturated sodium bicarbonate solution to neutralize acid.

-

Extraction: Separate organic layer, wash with brine, dry over

. -

Purification: Recrystallize from ethanol. The product is typically yellow/orange crystals.

-

Safety Warning: Nitrosamines are potential carcinogens.[3][4][5] All synthesis must occur in a glovebox or high-containment fume hood.

Analytical Protocol: Detection by LC-MS/MS

Due to the trace levels required for monitoring (often < 30 ppb based on daily intake), Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the mandatory standard.

Method Validation Parameters

| Parameter | Specification |

| Instrument | Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495) |

| Ionization Source | APCI (Atmospheric Pressure Chemical Ionization) or ESI (Electrospray) |

| Polarity | Positive Mode ( |

| Column | C18 Reverse Phase (e.g., Waters CORTECS C18, 2.7 µm, 100 x 2.1 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

Step-by-Step Workflow

-

Sample Preparation (Solid Phase Extraction - SPE):

-

Dissolve drug substance in Methanol/Water (50:50).

-

Load onto HLB (Hydrophilic-Lipophilic Balance) cartridge.

-

Wash with 5% Methanol to remove salts.

-

Elute with 100% Methanol.

-

Note: This step is critical to remove the API matrix which often suppresses ionization.

-

-

MRM Transitions (Multiple Reaction Monitoring):

-

Precursor Ion: 249.1 m/z (

) -

Quantifier Ion: 128.1 m/z (Loss of N-nitroso-phenyl group, formation of naphthyl cation).

-

Qualifier Ion: 77.0 m/z (Phenyl cation).

-

-

Quantification:

-

Use the standard addition method or a deuterated internal standard if available (though custom synthesis may be required for d5-phenyl variants).

-

Analytical Logic Diagram

Figure 2: LC-MS/MS Analytical Workflow for trace detection.

Regulatory Context (ICH M7)[7][8]

Under ICH M7 (R2) guidelines, N-nitroso compounds are generally classified as Class 1 (known mutagenic carcinogens). However, because N-naphthalen-1-yl-N-phenylnitrous amide lacks the

-

Default Acceptable Intake (AI): If no specific tox data exists, the Threshold of Toxicological Concern (TTC) for the "Cohort of Concern" (18 ng/day) might be applied by conservative regulators.

-

Compound Specific AI: Due to the lower potency of diaryl nitrosamines compared to dialkyls, toxicological bridging to N-nitrosodiphenylamine (NDPhA) is often used. NDPhA has a much higher AI limit (often in the µ g/day range rather than ng/day) because it is a bladder carcinogen with a threshold mechanism, rather than a direct DNA alkylator.

Recommendation: Perform an Ames test (OECD 471) specifically using the Prival modification (hamster liver S9 activation) which is more sensitive for nitrosamines. A negative result here can significantly raise the allowable limit.

References

-

International Agency for Research on Cancer (IARC). (1982). Some N-Nitroso Compounds.[1][6][4][7][8][9][10][11][12][13] IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans, Vol. 27. Link

-

U.S. Environmental Protection Agency (EPA). (2009). Toxicological Profile for N-Nitrosodiphenylamine.[1] Integrated Risk Information System (IRIS). Link

-

European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products.[4][5][10][14] EMA/409815/2020. Link

-

PubChem. (2024). Compound Summary: N-Nitroso-N-phenyl-1-naphthylamine (CAS 6341-40-8). National Library of Medicine. Link

-

Driggers, L., et al. (2022). Mechanism of N-Nitrosamine Formation and Bioactivation.[15] Journal of Pharmaceutical Sciences. Link

Sources

- 1. HEALTH EFFECTS - Toxicological Profile for N-Nitrosodiphenylamine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. osha.gov [osha.gov]

- 4. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. achmem.com [achmem.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for N-Nitrosodiphenylamine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Metabolic activation of aromatic amines and dialkylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genotoxicity assessments of N-nitrosoethylisopropylamine (NEIPA) and N-nitrosodiisopropylamine (NDIPA) in the C57BL/6J mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. conservancy.umn.edu [conservancy.umn.edu]

- 13. researchgate.net [researchgate.net]

- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Computational Elucidation of N-Nitrosamide Conformations: A Theoretical Framework for Stability and Reactivity

Executive Summary

N-nitrosamides (

This technical guide provides a rigorous theoretical framework for studying N-nitrosamide conformations using Density Functional Theory (DFT). We focus on the competition between amide and nitroso resonance, the energetic barriers of

The Conformational Landscape: Electronic Structure & Isomerism

The reactivity of N-nitrosamides is dictated by the electronic war between the carbonyl group and the nitroso group for the lone pair of the central nitrogen.

Resonance Competition and Planarity

The central framework involves a three-center, four-electron

-

Amido-Resonance: Delocalization into the carbonyl oxygen (

). -

Nitroso-Resonance: Delocalization into the nitroso oxygen (

).

Theoretical studies (NBO analysis) reveal that the nitroso-resonance typically dominates, imparting significant double-bond character to the N-N bond. This results in a high rotational barrier (18–23 kcal/mol) and a planar heavy-atom framework.

The vs. Dichotomy

Due to the hindered rotation, N-nitrosamides exist as distinct rotamers:

- -Isomer (Sickle): The nitroso oxygen is trans to the carbonyl oxygen. This is generally the thermodynamic ground state due to minimized dipole-dipole repulsion.

- -Isomer (U-shape): The nitroso oxygen is cis to the carbonyl oxygen.

Critical Mechanistic Insight: While the

Visualization of Isomerization Dynamics

Caption: The activation pathway from the stable E-isomer to the reactive Z-isomer, which serves as the gateway to decomposition.

Computational Methodology: Validated Protocols

To accurately model these systems, one must account for dispersion forces and solvation effects, as gas-phase calculations often overestimate the stability of the

Recommended Level of Theory

Based on benchmarking studies against experimental NMR and X-ray data, the following model chemistries are recommended:

| Component | Recommendation | Rationale |

| Functional | Captures long-range dispersion interactions critical for accurate barrier heights and non-covalent conformer stabilization. | |

| Basis Set | def2-TZVP | Triple-zeta quality reduces basis set superposition error (BSSE). Essential for describing the N-N bond length accurately. |

| Solvation | SMD (Solvation Model based on Density) | Superior to IEF-PCM for calculating |

| Frequency | Harmonic + Anharmonic | Anharmonic corrections are vital for calculating accurate zero-point energies (ZPE) for the loose transition states of bond rotation. |

Protocol: Transition State Search for N-N Rotation

This protocol validates the rotational barrier separating the

-

Initial Guess Generation:

-

Build the

-isomer.[1] Set the -

Build the

-isomer. Set the dihedral to -

Build the TS guess. Set the dihedral to

(perpendicular).

-

-

Optimization (Gaussian Keyword Example): #p opt=(ts,calcfc,noeigentest) freq wB97XD/def2TZVP scrf=(smd,solvent=water)

-

Validation:

-

Verify exactly one imaginary frequency corresponding to the N-N bond torsion.

-

Perform IRC (Intrinsic Reaction Coordinate) calculation to ensure the TS connects the

and

-

Mechanistic Implications: From Conformation to Alkylation

The biological danger of N-nitrosamides lies in their decomposition mechanism. Unlike nitrosamines, they do not need oxidative dealkylation.

The Decomposition Pathway

The decomposition is base-catalyzed or spontaneous in aqueous media.

-

Isomerization:

. -

Nucleophilic Attack/Proton Transfer: Hydroxide attacks the carbonyl, or an intramolecular proton shift occurs (in N-nitrosoureas).

-

Diazo Formation: Formation of the diazo hydroxide (

). -

Alkylation: Loss of water/nitrogen to form the carbocation (

) or direct

Workflow: Computational Modeling of Reactivity

Caption: The stepwise decomposition pathway of N-nitrosamides leading to genotoxic events.[2]

Data Presentation: Energy Benchmarks

When performing these studies, your results should be tabulated to compare relative stabilities (

Table 1: Relative Gibbs Free Energies (kcal/mol) at wB97X-D/def2-TZVP (Water)

| Species | Conformation | Relative Energy ( | Dipole Moment (Debye) |

| Reactant | 0.0 | 4.1 | |

| Reactant | +2.4 | 6.8 | |

| Transition State | N-N Rotation TS | +21.5 | 5.2 |

| Intermediate | Diazo Hydroxide | +12.8 | 2.1 |

Note: The Z-isomer is destabilized by dipole alignment but is the requisite precursor for the decomposition TS.

References

-

Wanno, B., & Ruangpornvitsuti, V. (2008). DFT investigation of structures of nitrosamine isomers and their transformations in gas phase. Journal of Molecular Structure: THEOCHEM. Link

-

Tondel, K., et al. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. Molecules. Link

-

Cooney, J., et al. (1974).[3] The Barrier to Rotation About the N—N Bond in N-Nitrosamines as Determined by Nuclear Magnetic Resonance. Canadian Journal of Chemistry. Link

-

Kawamura, M. Y., et al. (2025).[2] Computational Mechanistic Study on N-nitrosation Reaction of Secondary Amines. Journal of Molecular Modeling. Link[2]

-

Lhasa Limited. (2025).[4] Computational mechanistic study on N-nitrosation reaction of secondary amines. PubMed. Link

Sources

Methodological & Application

use of N-naphthalen-1-yl-N-phenylnitrous amide in organic synthesis

Application Note: N-naphthalen-1-yl-N-phenylnitrous amide in Organic Synthesis

Introduction & Chemical Identity

N-naphthalen-1-yl-N-phenylnitrous amide (IUPAC: N-nitroso-N-phenylnaphthalen-1-amine) is a lipophilic, N-nitroso diarylamine derivative.[1] Historically utilized as an intermediate in dye manufacturing and a metabolic marker in antioxidant research, it has emerged as a specialized reagent for controlled transnitrosation and C-nitroso functionalization .[1]

Unlike inorganic nitrites (e.g., NaNO

Key Properties

| Property | Specification |

| CAS Number | 6341-40-8 |

| Molecular Formula | C |

| Molecular Weight | 248.28 g/mol |

| Appearance | Yellow to brownish crystalline solid |

| Solubility | Soluble in DCM, CHCl |

| Stability | Stable at RT in dark; Photosensitive; Decomposes >100°C |

Mechanistic Principles